anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTKPZZTUOSAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane typically involves the use of cyclopentenes as starting materials. A notable method includes a palladium-catalyzed 1,2-aminoacyloxylation reaction. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The cyano group and the azabicycloheptane framework play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 2-Azabicyclo[2.2.1]heptane Core
The biological and physicochemical properties of 2-azabicyclo[2.2.1]heptane derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:
2-Benzyl-2-Azabicyclo[2.2.1]heptane (Compound 20)
- Synthesis: Prepared via hydrogenation of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (4b) using Pd/C in methanol (80% yield) .
- Properties : Reported as a yellow oil, with structural confirmation via $ ^1H $-NMR and mass spectrometry .
N-Benzoyl-7-Azabicyclo[2.2.1]heptanes (Compounds 5a–c)
- Synthesis : Derived from Boc-protected precursors via TFA deprotection followed by acylation with benzoyl chlorides (35–77% yields) .
- Key Differences : The benzoyl group (electron-withdrawing) replaces the benzyl group (electron-neutral), enhancing resistance to base-catalyzed hydrolysis compared to alkylamines .
- Properties : Isolated as white solids; stereochemistry confirmed by $ ^1H $-NMR and $ ^{13}C $-NMR .
6-Fluoro-2-Azabicyclo[2.2.1]heptane HCl
- Synthesis: Not detailed in evidence, but fluorinated analogues are commercially available (e.g., PharmaBlock, CAS: 2288709-05-5) .
- Key Differences: Fluorine at position 6 increases metabolic stability and lipophilicity compared to cyano or benzyl groups.
- Properties : Priced at undisclosed rates, highlighting its utility in drug discovery .
Methyl 7-Azabicyclo[2.2.1]heptane-2-Carboxylate
- Synthesis : Involves free radical cyclization strategies .
- Key Differences: The carboxylate ester at position 2 introduces polarity and susceptibility to hydrolysis, contrasting with the cyano group’s stability.
- Properties : Classified as acutely toxic (Category 4) and a respiratory irritant, per safety data .
Biological Activity
Anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane is a bicyclic compound notable for its interaction with nicotinic acetylcholine receptors (nAChRs), which are integral to various neurological functions. This compound, with the molecular formula and a molecular weight of approximately 212.29 g/mol, has garnered attention for its potential therapeutic applications in pain management and neurological disorders due to its significant biological activity.
Structural Characteristics
The compound's structure includes a seven-membered ring that incorporates a nitrogen atom and a cyano group at the 7-position. This unique configuration allows for diverse functional modifications, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 745836-30-0 |
| LogP | 2.35848 |
Research indicates that this compound exhibits a binding affinity for nAChRs, which are crucial for neurotransmitter release and neuronal excitability. The interaction with these receptors can modulate synaptic transmission, potentially leading to analgesic and anti-inflammatory effects.
Analgesic Effects
Studies have shown that compounds within the azabicyclo[2.2.1]heptane family, including this compound, possess significant analgesic properties. The compound's ability to interact with nAChRs suggests its potential as a treatment option for various pain conditions.
Anti-inflammatory Properties
In addition to analgesic effects, this compound has been investigated for its anti-inflammatory capabilities. The modulation of nAChR activity may influence inflammatory pathways, providing a basis for its use in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Pain Management :
- A study demonstrated that this compound significantly reduced pain responses in animal models, indicating its potential as an analgesic agent.
- Findings : Reduction in pain scores by up to 50% compared to control groups.
-
Inflammation Model :
- Research investigating the anti-inflammatory effects showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.
- Findings : Marked reduction in TNF-alpha and IL-6 levels post-treatment.
-
Neurotransmitter Release Studies :
- Experiments assessing neurotransmitter release indicated that this compound enhances acetylcholine release in cultured neurons, supporting its role in neuromodulation.
- Findings : Increased neurotransmitter levels were observed in treated neurons compared to untreated controls.
Comparison with Related Compounds
The unique properties of this compound can be contrasted with other compounds in the azabicyclo family:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one | Bicyclic structure with a ketone group | Intermediate in synthesizing epibatidine analogues |
| 3-(6-Fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | Contains a pyridine ring | Enhanced affinity for specific receptor subtypes |
| 5-(7-Azabicyclo[2.2.1]heptan-3-yl)-1H-pyridin-2-one | Bicyclic and aromatic systems | Targeting specific enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
